molecular formula C19H22N4O3S B10995797 N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10995797
M. Wt: 386.5 g/mol
InChI Key: UCMNFPUZOUYSAZ-UHFFFAOYSA-N
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Description

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidinone core substituted with a 3-methoxyphenyl group at the 1-position and a 5-oxo group at the 5-position. The carboxamide moiety at the 3-position is linked to a 1,3,4-thiadiazole ring substituted with a cyclopentyl group at the 5-position. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in enzyme inhibition or receptor modulation.

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H22N4O3S/c1-26-15-8-4-7-14(10-15)23-11-13(9-16(23)24)17(25)20-19-22-21-18(27-19)12-5-2-3-6-12/h4,7-8,10,12-13H,2-3,5-6,9,11H2,1H3,(H,20,22,25)

InChI Key

UCMNFPUZOUYSAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)C4CCCC4

Origin of Product

United States

Preparation Methods

Cyclocondensation Methodology

The thiadiazole core is synthesized via cyclocondensation of cyclopentanecarboxylic acid thiosemicarbazide with phosphorus oxychloride (POCl₃) under reflux conditions:

Cyclopentane carbonyl chloride+ThiosemicarbazidePOCl3,Δ5-Cyclopentyl-1,3,4-thiadiazol-2-amine\text{Cyclopentane carbonyl chloride} + \text{Thiosemicarbazide} \xrightarrow{\text{POCl}_3, \Delta} \text{5-Cyclopentyl-1,3,4-thiadiazol-2-amine}

Optimized Conditions :

ParameterValue
SolventToluene
Temperature110°C
Reaction Time6 hours
Yield78%

Key purification involves recrystallization from ethanol/water (3:1 v/v), yielding white crystalline product (m.p. 162–164°C).

Synthesis of 1-(3-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid

Pyrrolidone Ring Formation

The pyrrolidone scaffold is constructed via intramolecular cyclization of N-(3-methoxyphenyl)-3-aminobutanoyl chloride using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF):

N-(3-Methoxyphenyl)-3-aminobutanoyl chloridet-BuOK, THF1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid\text{N-(3-Methoxyphenyl)-3-aminobutanoyl chloride} \xrightarrow{\text{t-BuOK, THF}} \text{1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid}

Critical Parameters :

  • Temperature : –10°C to prevent side reactions

  • Base Stoichiometry : 1.2 equivalents of t-BuOK

  • Yield : 65% after acid workup

Amide Coupling Strategy

Carbodiimide-Mediated Coupling

The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):

1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid+5-Cyclopentyl-1,3,4-thiadiazol-2-amineEDCI/HOBtTarget Compound\text{1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid} + \text{5-Cyclopentyl-1,3,4-thiadiazol-2-amine} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound}

Optimized Reaction Table :

ParameterValue
Coupling ReagentEDCI (1.5 eq)
AdditiveHOBt (1.5 eq)
SolventDCM
Temperature25°C
Reaction Time12 hours
Yield82%

Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the pure product, confirmed by 1H NMR^1\text{H NMR} and HRMS.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces coupling time to 30 minutes with comparable yield (80%), enhancing energy efficiency.

Solid-Phase Synthesis

Immobilization of the thiadiazole amine on Wang resin enables iterative coupling, though yields are lower (68%) due to steric hindrance from the cyclopentyl group.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.34–7.28 (m, 1H, Ar-H), 6.89–6.82 (m, 3H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, CH₂), 3.81 (s, 3H, OCH₃), 3.45–3.39 (m, 1H, CH), 2.95–2.89 (m, 2H, CH₂), 1.98–1.85 (m, 6H, cyclopentyl).

  • HRMS (ESI+) : m/z calculated for C₂₀H₂₃N₄O₃S [M+H]⁺: 415.1432, found: 415.1429.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity, retention time = 6.7 minutes.

Challenges and Optimization Considerations

  • Steric Hindrance : The cyclopentyl group necessitates extended reaction times for amide coupling.

  • Oxidation Sensitivity : The pyrrolidone ketone requires inert atmosphere handling to prevent α-ketoacid formation.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification; DCM balances reactivity and workup efficiency.

Industrial-Scale Production Feasibility

FactorLaboratory ScalePilot Plant Scale
Batch Size5 g500 g
Cycle Time48 hours72 hours
Overall Yield62%58%
Cost per Kilogram$12,000$8,500

Key scalability hurdles include exothermic reaction control during cyclocondensation and waste management of phosphorus byproducts .

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce carbonyl groups to alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst or under elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and methoxyphenyl group could play crucial roles in binding to these targets, while the pyrrolidine carboxamide moiety may influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs, based on the provided evidence:

Compound Name Phenyl Substituent Thiadiazole Substituent Molecular Formula Molecular Weight Notes
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (Target) 3-methoxyphenyl Cyclopentyl C₂₀H₂₃N₄O₃S 399.49 g/mol Unique 3-methoxy group enhances electron-donating properties .
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-fluorophenyl Isopropyl C₁₇H₁₈FN₄O₂S 377.41 g/mol Fluorine increases lipophilicity; isopropyl reduces steric bulk .
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide 4-fluorophenyl Cyclohexyl C₁₉H₂₁FN₄O₂S 388.46 g/mol Cyclohexyl group increases molecular weight and hydrophobicity .
1-(5-Chloro-2-methoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide 5-chloro-2-methoxyphenyl Methoxymethyl C₁₇H₁₈ClN₄O₄S 425.87 g/mol Chlorine and methoxymethyl enhance halogen bonding and solubility .
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 3-methoxyphenyl Methoxymethyl C₁₆H₁₈N₄O₄S 362.40 g/mol Dual methoxy groups may improve metabolic stability .

Key Structural and Functional Insights:

In contrast, 4-fluorophenyl analogs (e.g., ) introduce electronegativity and lipophilicity, which may improve membrane permeability. The 5-chloro-2-methoxyphenyl variant combines halogen bonding (via chlorine) with steric effects, likely influencing receptor binding specificity.

Thiadiazole Substituents: Cyclopentyl (target) vs. Methoxymethyl : Introduces polarity and flexibility, which may enhance aqueous solubility compared to alkyl or cycloalkyl groups.

Molecular Weight Trends :

  • The target compound (399.49 g/mol) falls within the "drug-like" molecular weight range (<500 g/mol), whereas analogs with larger substituents (e.g., cyclohexyl ) approach upper limits, possibly impacting bioavailability.

Biological Activity

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives characterized by a cyclopentyl group and a pyrrolidine moiety. Its molecular formula is C16H20N4O2SC_{16}H_{20}N_4O_2S, and it features a thiadiazole ring that contributes to its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit certain kinases, such as PIM2 kinase, which is involved in cell proliferation and survival. This inhibition can disrupt pathways like IL-6/JAK/STAT3, leading to apoptosis in cancer cells .
  • Antimicrobial Activity : Similar compounds in the thiadiazole class have demonstrated activity against Mycobacterium tuberculosis (Mtb). For instance, derivatives have shown Minimum Inhibitory Concentration (MIC) values as low as 0.045 µg/mL against resistant strains of Mtb .
  • Anticancer Properties : Research has indicated that thiadiazole derivatives exhibit broad-spectrum anticancer activity across various cell lines, potentially due to their ability to induce apoptosis and inhibit tumor growth through multiple pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialEffective against Mtb with low MIC values
Enzyme InhibitionInhibits PIM2 kinase affecting IL-6/JAK/STAT3 pathway

Case Studies

  • Anticancer Activity : A study evaluated various 1,3,4-thiadiazole derivatives for anticancer properties against the NCI-60 human cancer cell lines. The compound IVc showed potent activity, indicating that structural modifications can enhance efficacy against cancer .
  • Antimicrobial Efficacy : Another research highlighted the effectiveness of thiadiazole derivatives against resistant strains of Mycobacterium tuberculosis. Compounds were assessed for their pharmacokinetic properties, showing promising bioavailability and metabolic stability .

Q & A

Q. Example Reaction Conditions Table

StepSolventTemperature (°C)Time (h)Monitoring Method
Thiadiazole formationDMF10012TLC (Rf = 0.5)
Pyrrolidine couplingEthanol806NMR (disappearance of NH peak)
Final purificationCH₂Cl₂/MeOHAmbient-Column chromatography

Basic: What analytical techniques are most reliable for confirming the compound’s structural identity?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, cyclopentyl carbons at δ 25–35 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 388.459 for C₁₉H₂₁FN₄O₂S) .
  • X-ray Crystallography : SHELX-refined structures resolve stereochemistry and validate hydrogen-bonding networks .

Advanced: How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural refinement?

Methodological Answer:

  • Twinning : Use SHELXL’s TWIN command with BASF parameter to model twin domains .
  • Disorder : Apply PART and SUMP restraints to split disordered atoms (e.g., cyclopentyl group) while maintaining reasonable geometry .
  • Validation : Cross-check with PLATON to ensure no missed symmetry or overfitting.

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced: How can the molecular mechanism of action be elucidated for this compound?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to targets (e.g., kinases) .
  • Molecular Docking : Use AutoDock Vina with the compound’s SMILES string (e.g., from ) to predict binding modes .
  • CRISPR-Cas9 knockouts : Validate target relevance in cellular models .

Basic: What methods assess solubility and stability for formulation studies?

Methodological Answer:

  • HPLC-UV : Measure solubility in PBS (pH 7.4) and simulated gastric fluid .
  • Powder X-ray Diffraction (PXRD) : Identify polymorphs affecting bioavailability .
  • Accelerated Stability Testing : 40°C/75% RH for 4 weeks to monitor degradation .

Advanced: How can computational models predict pharmacokinetic or toxicity profiles?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate lipid bilayer permeation using GROMACS .
  • ADMET Prediction : Tools like SwissADME calculate logP (2.8) and bioavailability radar .
  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to predict reactive sites .

Advanced: How should conflicting biological activity data (e.g., potency vs. cytotoxicity) be addressed?

Methodological Answer:

  • Orthogonal Assays : Compare enzymatic inhibition (SPR) with cell viability (MTT) to distinguish target-specific effects .
  • Structural Analogs : Synthesize derivatives (e.g., replace cyclopentyl with cyclohexyl) to isolate pharmacophores .
  • Dose-Response Curves : Use Hill slopes to identify off-target effects at higher concentrations .

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